There is some evidence suggesting that (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid may act as an inhibitor for certain enzymes. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored its potential to inhibit matrix metalloproteinases (MMPs), enzymes involved in various physiological processes, including tissue remodeling and wound healing. The study found that the compound exhibited weak inhibitory activity against some MMPs, but further research is needed to determine its efficacy and potential therapeutic applications [].
Another study, published in "Molecules," investigated the antibacterial activity of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid against several bacterial strains. The results showed moderate activity against some Gram-positive bacteria, but further investigation is needed to understand the mechanism of action and potential for development into antibacterial agents [].
The compound (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as a derivative of an amino acid, features a complex structure that includes a phenyl group substituted with an acetyl group, an amino group, and a 4-oxobut-2-enoic acid moiety. This compound is characterized by its double bond between the second and third carbon atoms, which contributes to its reactivity and potential biological activity. Its structural formula can be represented as follows:
This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
These reactions are critical for synthesizing derivatives with enhanced efficacy or specificity for biological targets.
Research indicates that compounds similar to (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid exhibit significant biological activities, including:
The synthesis of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid typically involves several steps:
These methods allow for the efficient production of this compound in a laboratory setting.
The potential applications of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid include:
Interaction studies involving (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid focus on its binding affinity and activity at various biological targets. Techniques such as:
These studies are crucial for understanding how modifications to the structure can enhance or diminish biological activity.
Several compounds share structural similarities with (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid | Amino group, phenyl ring, 4-keto group | Antioxidant, anticancer |
| Acetaminophen | Hydroxyl group on an aromatic ring | Analgesic, antipyretic |
| Salicylic Acid | Hydroxyl group on an aromatic ring | Anti-inflammatory |
| Aspirin | Acetoxy group on salicylic acid | Anti-inflammatory, analgesic |
The uniqueness of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid lies in its specific structural configuration that combines both an amino and a keto functionality within a conjugated system, which may provide distinct pathways for biological interactions compared to other compounds listed.
This detailed exploration highlights the significance of this compound within medicinal chemistry and its potential applications across various scientific fields. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic potential.
While specific historical records for (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid are limited, its synthesis aligns with established methodologies for maleanilic acids. Maleanilic acids are typically synthesized via the reaction of maleic anhydride with substituted anilines under solvent-free or low-solvent conditions. The introduction of the 3-acetylphenyl group suggests a tailored approach to modulate electronic and steric properties, likely driven by applications in medicinal chemistry or materials science.
Synthetic Pathways
Maleanilic acids are defined by their maleic acid backbone and anilino substituent. (2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid is distinguished by:
Comparison with Other Maleanilic Acids
| Substituent | Example | Impact |
|---|---|---|
| 3-Acetylphenyl | This compound | Increased reactivity toward electrophiles |
| Methylphenyl | p-Methylmaleanilic acid | Enhanced solubility in nonpolar solvents |
| Chlorophenyl | 4-Chloromaleanilic acid | Improved stability in acidic conditions |
IUPAC Name: (2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid
Synonyms:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H-NMR | Olefinic protons (δ 6.5–6.8 ppm), aromatic protons (δ 7.5–8.0 ppm), acetyl methyl (δ 2.5 ppm) |
| FT-IR | C=O stretch (amide: 1650–1700 cm⁻¹; carboxylic acid: 2500–3300 cm⁻¹) |
| Mass Spec | Molecular ion peak at m/z 233.23 |
(2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid is pivotal in:
Reaction with Acetic Anhydride
$$
\text{(2E)-4-[(3-Acetylphenyl)amino]-4-oxobut-2-enoic acid} \xrightarrow{\text{CH}3\text{CO}2\text{O}} \text{N-(3-Acetylphenyl)maleimide} + \text{CH}_3\text{COOH}
$$
Structure-Activity Relationship (SAR)
| Substituent | Biological Activity |
|---|---|
| 3-Acetylphenyl | High antitumor (IC₅₀: 15–25 µM) |
| 4-Methylphenyl | Moderate antitumor |
| 4-Chlorophenyl | Enhanced stability |
The compound (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid represents a substituted maleanilic acid derivative with the molecular formula C₁₂H₁₁NO₄ [2] [3]. This organic compound features a distinctive structural framework comprising a butenoic acid backbone conjugated with an acetylphenyl amino substituent [2] [11]. The molecular weight of this compound is precisely 233.22 grams per mole, as determined through mass spectrometric analysis [2] [26].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| CAS Number | 95695-48-0 |
| IUPAC Name | (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid |
| InChI Key | YYXORIWGLJYIAI-AATRIKPKSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O |
The structural architecture consists of three primary functional domains: a benzene ring bearing an acetyl substituent at the meta position, an amide linkage, and an α,β-unsaturated carboxylic acid moiety [2] [11]. The acetyl group (-COCH₃) is positioned at the 3-position of the phenyl ring, creating a meta-acetylaniline derivative that participates in amide bond formation with the butenoic acid segment [11] [39].
The compound belongs to the broader class of maleanilic acid derivatives, which are characterized by the presence of an N-substituted maleamic acid structure [21] [24]. The substitution pattern on the aromatic ring significantly influences the electronic properties and molecular conformation of the compound [13] [31]. The presence of the electron-withdrawing acetyl group at the meta position modulates the electron density distribution across the aromatic system [22] [44].
The stereochemical configuration of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid is defined by the geometry around the C=C double bond in the butenoic acid portion of the molecule [2] [6]. The E-configuration designation indicates that the carboxylic acid group and the amide carbonyl group are positioned on opposite sides of the double bond, representing the trans arrangement [2] [5].
| Isomer Type | SMILES Notation | Stability | Configuration |
|---|---|---|---|
| E-isomer (trans) | CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C(=O)O | More thermodynamically stable | Carboxyl and amide groups on opposite sides |
| Z-isomer (cis) | CC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O | Less stable due to steric hindrance | Carboxyl and amide groups on same side |
The E-stereoisomer represents the thermodynamically favored configuration due to reduced steric interactions between the bulky substituents [5] [6]. In contrast, the corresponding Z-isomer would experience significant steric strain arising from the proximity of the carboxylic acid and amide functional groups [9] [20]. This stereochemical preference is consistent with observations in related maleanilic acid derivatives, where the E-configuration predominates under equilibrium conditions [21] [25].
The stereochemical integrity is maintained through the partial double bond character of the C=C linkage, which restricts free rotation around this bond [44] [45]. The electron delocalization within the α,β-unsaturated system contributes to the stabilization of the E-configuration by maintaining optimal orbital overlap [20] [44]. Computational studies on similar butenoic acid derivatives have demonstrated that the E-isomer typically exhibits lower ground-state energy compared to the corresponding Z-form [22] [36].
The physical properties of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid reflect its molecular structure and intermolecular interactions [11] [26]. The compound exhibits a calculated density of 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement [11]. The predicted boiling point is 506.2 ± 50.0 degrees Celsius at standard atmospheric pressure, suggesting strong intermolecular forces arising from hydrogen bonding and π-π interactions [11] [25].
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 506.2 ± 50.0 °C at 760 mmHg |
| Flash Point | 260.0 ± 30.1 °C |
| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C |
| Polarizability | 24.4 ± 0.5 × 10⁻²⁴ cm³ |
| Storage Conditions | -4°C (1-2 weeks), -20°C (1-2 years) |
The flash point of 260.0 ± 30.1 degrees Celsius indicates moderate thermal stability under normal handling conditions [11]. The extremely low vapor pressure of 0.0 ± 1.4 millimeters of mercury at 25 degrees Celsius demonstrates the low volatility of this compound, consistent with its high molecular weight and polar functional groups [11]. The molecular polarizability value of 24.4 ± 0.5 × 10⁻²⁴ cubic centimeters reflects the ease of electron cloud distortion in response to external electric fields [11].
The compound requires storage under controlled low-temperature conditions, with short-term storage at -4 degrees Celsius for one to two weeks and long-term storage at -20 degrees Celsius for extended periods [11]. This temperature sensitivity likely arises from potential hydrolysis of the amide bond or oxidation of the aromatic acetyl group under ambient conditions [21] [22]. The solubility characteristics, while not explicitly reported, can be inferred to favor polar protic solvents due to the presence of hydrogen bond donor and acceptor sites [25] [38].
Crystallographic analysis of maleanilic acid derivatives reveals characteristic structural features that provide insight into the solid-state organization of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid [32] [34]. Related compounds in this class typically crystallize in triclinic or monoclinic space groups, with extensive hydrogen bonding networks stabilizing the crystal lattice [32] [35]. The molecular conformation in the solid state is governed by intramolecular and intermolecular interactions involving the amide, carboxylic acid, and acetyl functional groups [34] [38].
Structural studies on analogous maleanilic acid derivatives demonstrate that the aromatic ring adopts a non-planar orientation relative to the butenoic acid moiety, with dihedral angles typically ranging from 55 to 74 degrees [34]. This twisted conformation minimizes steric repulsion while maintaining conjugative interactions between the aromatic system and the α,β-unsaturated carbonyl framework [32] [37]. The amide linkage exhibits characteristic bond lengths of approximately 1.34-1.35 Ångstroms for the carbon-nitrogen bond and 1.22-1.23 Ångstroms for the carbonyl carbon-oxygen bond [37].
The crystal packing is stabilized through a network of intermolecular hydrogen bonds involving the carboxylic acid dimers and amide-to-carbonyl interactions [32] [38]. Computational studies using density functional theory methods have revealed that these compounds exhibit planar amide conformations with significant resonance stabilization [22] [37]. The acetyl substituent on the aromatic ring introduces additional conformational considerations, with the carbonyl group typically adopting a coplanar arrangement with the benzene ring to maximize conjugative stabilization [22] [44].
X-ray crystallographic data for related structures indicate unit cell parameters with volumes ranging from 314 to 330 cubic Ångstroms for similar maleanilic acid derivatives [35]. The intermolecular interactions include π-π stacking between aromatic rings, with typical separations of 3.3 to 3.8 Ångstroms [32]. The hydrogen bonding patterns involve both the carboxylic acid and amide functionalities, creating extended supramolecular assemblies in the solid state [34] [38].
The electronic structure of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid is characterized by extensive conjugation and electron delocalization across multiple functional domains [26] [44]. The compound exhibits a topological polar surface area of 83.5 square Ångstroms, reflecting the presence of four hydrogen bond acceptor sites and two hydrogen bond donor sites [26]. The calculated complexity value of 340 indicates a moderately complex molecular structure with multiple rotatable bonds and stereocenters [26].
| Property | Value |
|---|---|
| XLogP3 | 1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 83.5 Ų |
| Heavy Atom Count | 17 |
| Complexity | 340 |
The electronic properties are dominated by the conjugated π-system extending from the aromatic ring through the amide linkage to the α,β-unsaturated carboxylic acid moiety [44] [45]. The acetyl group at the meta position of the benzene ring acts as an electron-withdrawing substituent, influencing the electron density distribution throughout the aromatic system [22] [39]. This electronic perturbation affects the nucleophilicity of the nitrogen atom in the amide linkage and modulates the electrophilic character of the carbonyl carbons [44].
Density functional theory calculations on related maleanilic acid derivatives have revealed significant orbital interactions between the aromatic π-system and the amide functionality [22] [36]. The amide bond exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system [37] [44]. This delocalization reduces the carbonyl stretching frequency in infrared spectroscopy compared to isolated ketones, typically appearing around 1630-1650 wavenumbers for the amide carbonyl [22] [46].
The primary synthetic route for (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid involves the direct condensation of 3-acetylaniline with maleic anhydride. This classical approach follows the established methodology for preparing maleamic acid derivatives through nucleophilic attack of the primary amino group on the electrophilic carbon of the anhydride ring [1]. The reaction proceeds through a straightforward mechanism where the amino group of 3-acetylaniline attacks one of the carbonyl carbons of maleic anhydride, leading to ring opening and formation of the corresponding maleamic acid.
The reaction typically employs equimolar quantities of 3-acetylaniline and maleic anhydride in appropriate solvents. Based on established protocols for similar maleamic acid syntheses, the reaction can be conducted in diethyl ether at room temperature, achieving yields of up to 97% for related compounds [1]. The inherent electrophilicity of maleic anhydride, enhanced by the conjugated system and the acid anhydride functionality, facilitates the nucleophilic attack by the aromatic amine [4].
The stereochemistry of the resulting product is governed by the geometric constraints imposed by the maleic anhydride precursor. Since maleic anhydride maintains the cis-configuration of the double bond, the resulting maleamic acid retains the (2E)-configuration in the final product. This stereochemical outcome is consistent with the preservation of the alkene geometry during the condensation process.
Temperature control plays a crucial role in optimizing this condensation reaction. Studies on related maleamic acid formations have demonstrated that reaction temperature significantly influences both the reaction rate and the isomeric distribution of products [3]. For the synthesis of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid, maintaining temperatures around 20 degrees Celsius provides optimal conditions for clean product formation while minimizing side reactions.
An alternative classical approach involves the use of acetic acid as both solvent and catalyst in the condensation reaction. This methodology has been successfully employed in the synthesis of various maleamic acid derivatives and offers several advantages over neat condensation reactions. The acetic acid medium facilitates the dissolution of both reactants and provides a mildly acidic environment that can catalyze the ring-opening of maleic anhydride.
In acetic acid-mediated synthesis, the reaction typically proceeds at slightly elevated temperatures compared to ether-based systems. The acetic acid solvent system allows for better solubility of both the starting materials and the product, leading to more homogeneous reaction conditions. This approach has been particularly useful when dealing with less soluble aniline derivatives or when higher reaction temperatures are required.
The mechanism in acetic acid involves protonation of the carbonyl oxygen of maleic anhydride, increasing its electrophilicity and facilitating nucleophilic attack by the amine. The resulting intermediate undergoes rapid ring opening to form the maleamic acid product. The acetic acid medium also helps in preventing unwanted side reactions such as polymerization or decomposition of the anhydride.
Recovery of the product from acetic acid medium requires careful neutralization and extraction procedures. The acidic medium can be neutralized with appropriate bases, followed by extraction with suitable organic solvents. This approach often provides cleaner products with fewer purification steps compared to other synthetic methods.
Beyond the classical condensation approaches, alternative synthetic pathways have been developed for maleamic acid derivatives. One notable approach involves the use of glyoxylate esters in combination with acetamides to form maleimide intermediates, which can subsequently be hydrolyzed to the corresponding maleamic acids [2]. This methodology offers advantages in terms of substrate scope and reaction conditions.
The glyoxylate-acetamide condensation approach employs potassium tert-butoxide as a base catalyst in tetrahydrofuran solvent. This method has demonstrated high yields exceeding 86% for various aromatic substituted systems [2]. The reaction proceeds through initial acylation of the acetamide to generate a tricarbonyl intermediate, which rapidly cyclizes to form hydroxyimides. These intermediates can then be dehydrated to form maleimides or hydrolyzed under controlled conditions to yield the desired maleamic acids.
Another alternative pathway involves the use of mixed anhydrides prepared from maleic acid derivatives and acetic anhydride. This approach allows for the controlled introduction of different substituents and can provide access to unsymmetrical maleamic acid derivatives. The mixed anhydride approach requires careful temperature control to prevent disproportionation reactions that could lead to the formation of symmetrical anhydrides.
Advanced synthetic methodologies have also explored the use of metal-catalyzed coupling reactions for the formation of maleamic acid derivatives. These approaches typically involve the coupling of appropriately functionalized maleic acid derivatives with aromatic amines under transition metal catalysis. While these methods may require more sophisticated reaction conditions, they offer excellent control over stereochemistry and substitution patterns.
The optimization of reaction conditions for the synthesis of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid requires careful consideration of multiple parameters including temperature, solvent choice, catalyst selection, and reaction time. Temperature optimization is particularly critical as it affects both the reaction rate and the selectivity of the condensation process.
Studies on related maleamic acid syntheses have shown that reaction temperatures between 0 and 25 degrees Celsius provide optimal conditions for most condensation reactions [3]. Lower temperatures favor cleaner reactions with reduced side product formation, while higher temperatures may lead to decomposition of the anhydride or unwanted polymerization reactions. The specific temperature optimization for (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid synthesis should consider the thermal stability of both the 3-acetylaniline starting material and the maleic anhydride.
Solvent selection plays a crucial role in determining reaction efficiency and product quality. Aprotic solvents such as diethyl ether, tetrahydrofuran, and dichloromethane have been successfully employed in maleamic acid syntheses [1] [2]. The choice of solvent affects the solubility of reactants and products, reaction kinetics, and ease of product isolation. Ethereal solvents are particularly advantageous as they provide good solubility for both organic reactants while remaining relatively inert to the reaction conditions.
The stoichiometry of reactants requires careful optimization to achieve maximum yields. While equimolar quantities of amine and anhydride are theoretically required, practical considerations may necessitate the use of slight excess of one reactant. Studies have shown that using 1.2 to 2.0 equivalents of the anhydride can improve yields by compensating for competing decomposition reactions [2].
Catalyst selection and loading represent additional optimization parameters. While many maleamic acid syntheses proceed without added catalysts, the use of mild Lewis acids or bases can enhance reaction rates and selectivity. The choice of catalyst depends on the specific substrate combination and desired reaction conditions.
The purification of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid requires specialized techniques due to the compound's chemical properties and potential for isomerization. Crystallization represents the most common purification method for maleamic acid derivatives, taking advantage of their typically good crystallizing properties and limited solubility in common organic solvents.
Recrystallization from appropriate solvent systems can provide high-purity products with excellent recovery rates. The choice of recrystallization solvent depends on the solubility characteristics of the specific maleamic acid derivative. Common solvent systems include ethanol-water mixtures, acetone-water, or pure organic solvents such as ethyl acetate or dichloromethane. The recrystallization process should be conducted under controlled temperature conditions to prevent thermal decomposition or isomerization.
Trituration techniques have proven effective for certain maleamic acid derivatives, particularly when dealing with products that are difficult to dissolve or when high-purity crystalline materials are required [2]. Trituration with diethyl ether has been successfully employed for similar compounds, providing pure products without the need for extensive chromatographic purification.
Column chromatography may be necessary for complex mixtures or when recrystallization is insufficient. Silica gel chromatography using appropriate solvent gradients can effectively separate the desired product from impurities and byproducts. The choice of elution solvents should consider the polarity of the maleamic acid derivative and potential for decomposition on the silica surface.
Specialized purification techniques may be required when dealing with isomeric mixtures or when the product exhibits unusual solubility properties. Techniques such as preparative high-performance liquid chromatography or specialized crystallization methods may be necessary for obtaining analytically pure materials.
The industrial-scale synthesis of (2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid requires consideration of economic factors, environmental impact, and process safety. The selection of synthetic methodology for large-scale production must balance yield, cost-effectiveness, and environmental sustainability.
Raw material availability and cost represent primary considerations for industrial synthesis. Maleic anhydride is produced on a large industrial scale through the vapor-phase oxidation of n-butane, making it readily available and cost-effective [4]. The industrial production of maleic anhydride involves the controlled oxidation of butane in the presence of vanadium phosphate catalysts, yielding the anhydride in high efficiency with minimal environmental impact.
The availability of 3-acetylaniline as a starting material requires evaluation of synthetic routes and commercial sources. Industrial synthesis may benefit from integrated processes that combine the preparation of the aniline derivative with the subsequent maleamic acid formation. This approach can reduce overall production costs and minimize waste generation.
Process engineering considerations include reactor design, heat management, and product recovery systems. The exothermic nature of the condensation reaction requires appropriate heat removal systems to maintain optimal reaction temperatures. Continuous processing methods may offer advantages over batch processes in terms of productivity and consistency.
Environmental impact assessment must consider solvent usage, waste generation, and energy requirements. The selection of environmentally benign solvents and the implementation of solvent recovery systems can significantly reduce the environmental footprint of the industrial process. Green chemistry principles should guide the selection of optimal synthetic routes and purification methods.
Quality control systems for industrial production must ensure consistent product quality and purity. This includes the development of analytical methods for monitoring reaction progress, product identification, and impurity profiling. Standardized testing protocols and specifications must be established to meet industry requirements and regulatory standards.